molecular formula C19H23BrN2OS B11148874 5-bromo-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide

5-bromo-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11148874
M. Wt: 407.4 g/mol
InChI Key: DYWSESICKUPINO-UHFFFAOYSA-N
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Description

5-bromo-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a bromine atom, a quinolizidine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, bromination, and the introduction of the quinolizidine and carboxamide groups. A general synthetic route may include:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and a suitable benzene derivative.

    Quinolizidine Introduction: The quinolizidine moiety can be introduced through nucleophilic substitution reactions involving appropriate quinolizidine derivatives.

    Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

5-bromo-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1-benzothiophene-2-carboxamide: Lacks the quinolizidine moiety.

    N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide: Lacks the bromine atom.

    5-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide: Contains a chlorine atom instead of bromine.

Uniqueness

5-bromo-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide is unique due to the presence of both the bromine atom and the quinolizidine moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23BrN2OS

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-5-bromo-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H23BrN2OS/c20-15-6-7-17-14(10-15)11-18(24-17)19(23)21-12-13-4-3-9-22-8-2-1-5-16(13)22/h6-7,10-11,13,16H,1-5,8-9,12H2,(H,21,23)

InChI Key

DYWSESICKUPINO-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)CNC(=O)C3=CC4=C(S3)C=CC(=C4)Br

Origin of Product

United States

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